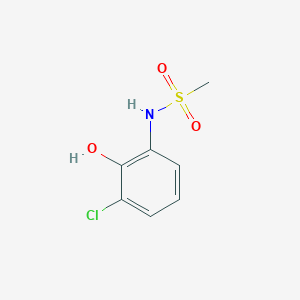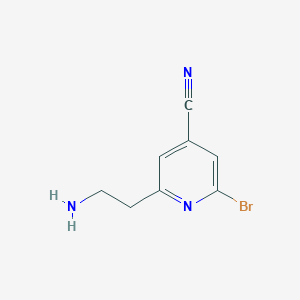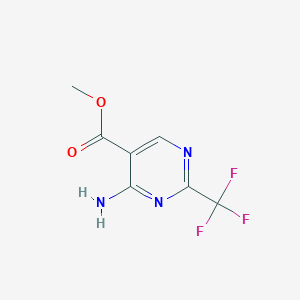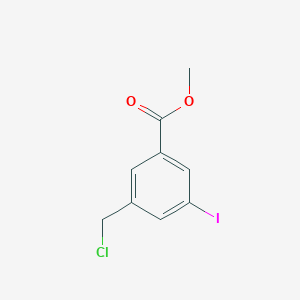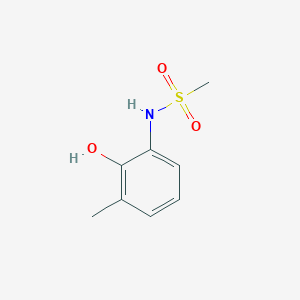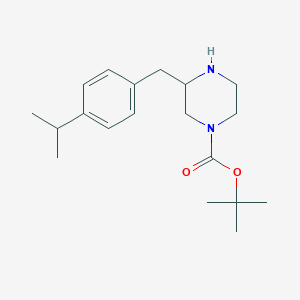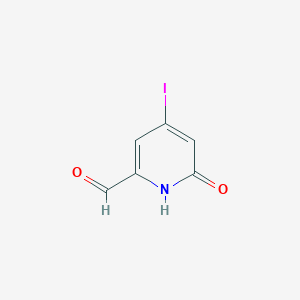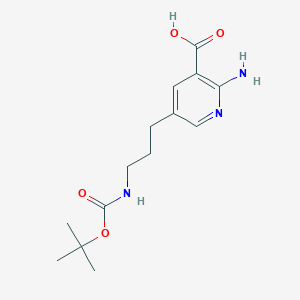
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a tert-butoxycarbonyl-protected amino group at the fifth position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Coupling Reaction: The protected amino acid is then coupled with nicotinic acid using coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection, coupling, and deprotection steps mentioned above, optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinic acid ring.
Reduction: Reduced forms of the amino and carboxyl groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme-substrate interactions and receptor binding studies.
Industrial Applications: Employed in the synthesis of peptides and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand for nicotinic acid receptors, modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the active amino group, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(3-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with a pentanoic acid chain instead of a nicotinic acid ring.
2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid: Contains a thiazole ring instead of a nicotinic acid ring.
N-(tert-Butoxycarbonyl)ethanolamine: Similar Boc-protected amino group but with an ethanolamine backbone.
Uniqueness
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is unique due to its combination of a nicotinic acid ring and a Boc-protected amino group. This structure provides specific reactivity and potential for selective deprotection, making it valuable in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H21N3O4 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-9-7-10(12(18)19)11(15)17-8-9/h7-8H,4-6H2,1-3H3,(H2,15,17)(H,16,20)(H,18,19) |
InChI Key |
UXSFSIOVRCRERM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=C(N=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


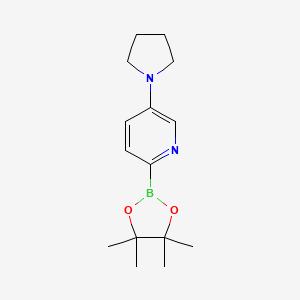
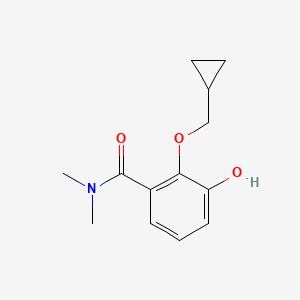
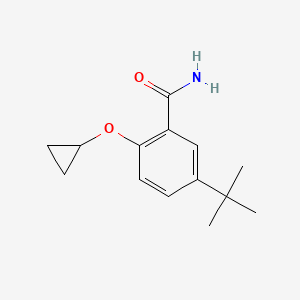
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
